![molecular formula C20H17N3O5 B11066689 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1-propyl-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B11066689.png)
2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1-propyl-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-amino-6’-(hydroxymethyl)-2,8’-dioxo-1-propyl-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carbonitrile is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-6’-(hydroxymethyl)-2,8’-dioxo-1-propyl-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of appropriate indole derivatives with pyrano[3,2-b]pyran precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2’-amino-6’-(hydroxymethyl)-2,8’-dioxo-1-propyl-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.
Scientific Research Applications
2’-amino-6’-(hydroxymethyl)-2,8’-dioxo-1-propyl-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2’-amino-6’-(hydroxymethyl)-2,8’-dioxo-1-propyl-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate
- 6-amino-2-(hydroxymethyl)-8-aryl-7-(phenylsulfonyl)pyrano[3,2-b]pyran-4(8H)-one derivatives
Uniqueness
Compared to similar compounds, 2’-amino-6’-(hydroxymethyl)-2,8’-dioxo-1-propyl-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carbonitrile stands out due to its spiro structure, which imparts unique steric and electronic properties. These features can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H17N3O5 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1-propylspiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile |
InChI |
InChI=1S/C20H17N3O5/c1-2-7-23-14-6-4-3-5-12(14)20(19(23)26)13(9-21)18(22)28-16-15(25)8-11(10-24)27-17(16)20/h3-6,8,24H,2,7,10,22H2,1H3 |
InChI Key |
XRCDAMKGUSIPDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3OC(=CC4=O)CO)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


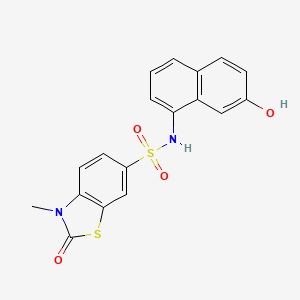
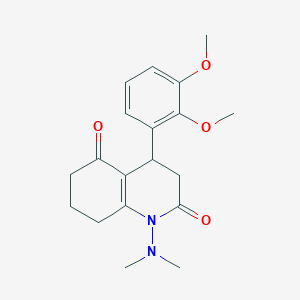
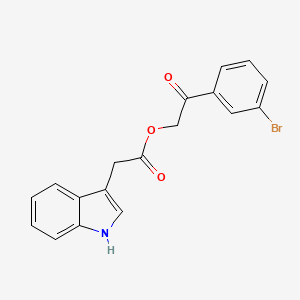
![1-(4-Ethoxyphenyl)-3-{[2-(thiophen-2-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B11066617.png)
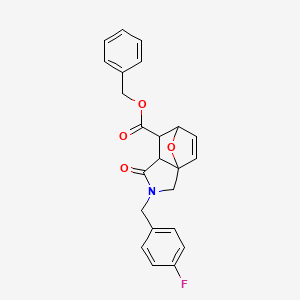
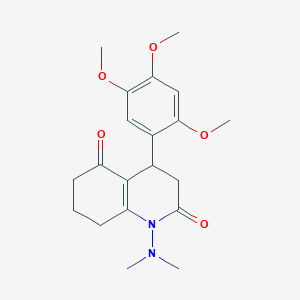
![4-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11066643.png)
![2H-1-Benzopyran-2-one, 3-[2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetyl]-](/img/structure/B11066646.png)
![6-(Anilinomethyl)-1,3-dimethyl[1,3]thiazolo[2,3-F]purine-2,4(1H,3H)-dione](/img/structure/B11066656.png)
![4-{1-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]ethyl}-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine](/img/structure/B11066660.png)
![1-(3,4-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11066669.png)
![5,6-bis(4-methoxyphenyl)-3-[3-(morpholin-4-yl)propyl]furo[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B11066672.png)
![3'-Benzyl-5'-(3-chlorophenyl)-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11066686.png)
![8-[5-methoxy-2-(phenylcarbonyl)phenoxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11066687.png)
